molecular formula C20H18N4 B14184310 N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-67-3

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B14184310
CAS No.: 849199-67-3
M. Wt: 314.4 g/mol
InChI Key: KKYYLKPGILUPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine (CAS 849199-67-3) is an imidazo[1,5-a]pyrazine derivative with a molecular formula of C20H18N4 and a molecular weight of 314.38 g/mol . This chemical compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Imidazo[1,5-a]pyrazine scaffolds are of significant interest in medicinal chemistry and drug discovery . Patent literature indicates that structurally related imidazo[1,5-a]pyrazine compounds have been investigated for their potential as tyrosine kinase inhibitors . Such inhibitors play a crucial role in cellular signaling and are a major area of focus in the development of novel therapeutic agents, particularly in oncology for the treatment of hyperproliferative disorders and for anti-angiogenic applications . The structural features of this compound, including its planar heteroaromatic system, make it a valuable building block for exploring protein-ligand interactions and for synthesizing more complex molecules for biological evaluation. Researchers can utilize this compound in high-throughput screening assays, as a starting point for synthetic chemistry, or in structural biology studies to investigate kinase function and inhibition mechanisms. This product is strictly labeled "For Research Use Only" and must not be used for any personal, in-vivo, or clinical purposes.

Properties

CAS No.

849199-67-3

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C20H18N4/c1-14-7-6-8-15(2)19(14)23-20-18-11-21-13-24(18)17(12-22-20)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,22,23)

InChI Key

KKYYLKPGILUPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Imidazo[1,5-a]Pyrazin-8-Amine as a Building Block

The imidazo[1,5-a]pyrazine scaffold (CAS 26538-77-2) serves as the foundational structure for synthesizing N-(2,6-dimethylphenyl)-5-phenyl derivatives. This bicyclic system combines a five-membered imidazole ring fused to a six-membered pyrazine, with the 8-amino group enabling further functionalization. Key properties of the core include:

  • Molecular formula : C₆H₆N₄
  • Molecular weight : 134.14 g/mol
  • Synthetic accessibility : Commercial availability from suppliers like SynQuest Laboratories and Crysdot at prices ranging from $294–$960 per 250 mg.

Multicomponent Reaction Approaches

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a one-pot MCR that condenses an amidine, aldehyde, and isocyanide to form imidazo[1,5-a]pyrazines. While originally developed for imidazo[1,2-a]pyrazines, adaptations for [1,5-a] isomers involve:

Reagents :

  • Amidine : Pyrazine-2,3-diamine
  • Aldehyde : Benzaldehyde (for phenyl substitution)
  • Isocyanide : 2,6-Dimethylphenyl isocyanide

Conditions :

  • Solvent : Methanol or dichloromethane
  • Catalyst : Scandium triflate (Sc(OTf)₃, 10 mol%)
  • Temperature : Room temperature to 50°C
  • Reaction time : 6–24 hours

Mechanism :

  • Aldehyde and amidine condense to form an imine intermediate.
  • Isocyanide addition triggers a [4+1] cycloaddition, forming the imidazole ring.
  • Aromatization yields the final product.

Optimization Data :

Variable Optimal Value Yield Range
Catalyst Loading 10 mol% Sc(OTf)₃ 75–85%
Temperature 25°C 68–77%
Solvent MeOH 80%

This method achieves moderate yields (68–85%) but requires precise stoichiometry to avoid side products like dimerized amidines.

Stepwise Synthesis from Intermediate Precursors

Patent-Based Methodology (CN113264938B)

A Chinese patent outlines a scalable five-step synthesis route:

Step 1: Protection of Primary Amine

  • Reagents : Benzyl chloroformate, diisopropylethylamine (DIPEA)
  • Conditions : Dichloromethane, 25°C, 6 hours
  • Yield : 77.8% (compound 1b).

Step 2: Ullmann-Type Coupling

  • Reagents : Cuprous iodide, L-proline, dimethyl sulfoxide (DMSO)
  • Conditions : 90°C, 12 hours
  • Yield : 82.3% (compound 1d).

Step 3: Cyclization

  • Reagents : Potassium carbonate, acetonitrile
  • Conditions : Reflux, 8 hours
  • Yield : 89.1% (compound 1e).

Step 4: Deprotection

  • Reagents : Hydrogen bromide (33% in acetic acid)
  • Conditions : 60°C, 4 hours
  • Yield : 95.0% (final product).

Advantages :

  • High overall yield (∼55% over four steps).
  • Scalable to gram quantities.

Comparative Analysis of Methods

Yield and Efficiency

Method Steps Total Yield Time Required
GBB MCR 1 68–85% 6–24 hours
Patent Stepwise 4 ∼55% 30–40 hours

Practical Considerations

  • GBB Reaction : Ideal for rapid library synthesis but limited to specific substituents.
  • Stepwise Synthesis : Better for bulk production but requires hazardous reagents (HBr).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.43 (d, J = 4.7 Hz, 1H), 7.21 (d, J = 7.4 Hz, 2H), 2.03 (s, 6H).
  • HRMS (ESI) : m/z calculated for C₂₀H₁₈N₄ [M+H]⁺: 314.1531; found: 314.1531.

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the enzyme’s activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous imidazo-pyrazine derivatives and related ligands. Below is a detailed analysis:

Structural Similarity via Tanimoto Coefficients

Tanimoto coefficients (ranging from 0 to 1) quantify structural similarity based on molecular fingerprints. Higher values indicate greater similarity.

Compound Name Tanimoto Coefficient PDB Code Molecular Weight (g/mol) Key Structural Differences
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine 0.72–0.80 2ZYB 314.38 Core imidazo[1,5-a]pyrazine with 2,6-dimethylphenyl and phenyl substituents.
(2S)-2-{[3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol 0.70 3F2N 350.41 Imidazo[1,2-b]pyridazine core with aminophenyl and branched alcohol substituents.
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzoimidazole-5-carboxamidine 0.76 1GHV, 1GHZ 281.30 Benzoimidazole fused with a dihydropyridone ring; lacks aromatic substituents.
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide Not applicable 326.32 Sulfonamide-benzamide scaffold; unrelated core structure.

Key Observations :

  • The target compound exhibits higher Tanimoto similarity to imidazo-pyridazine and benzoimidazole derivatives (0.70–0.76) than to sulfonamide-based ligands .
  • Substituents like the 2,6-dimethylphenyl group distinguish it from analogs with simpler aromatic or polar moieties.
Pharmacological Target Profiles

The compound’s role in multi-target kinase inhibition (e.g., EGFR3 and CSrc) contrasts with analogs optimized for single-target binding:

Compound Name Targets Structural Basis for Binding Reference
This compound EGFR3, CSrc Hydrophobic interactions via dimethylphenyl and π-stacking via phenyl group .
N-(2,6-Dimethylphenyl)-5-[4-(1-methylpiperidin-3-ylmethoxy)phenyl]imidazo[1,5-a]pyrazin-8-amine hydrochloride EGFR3, CSrc Addition of a methylpiperidinylmethoxy group enhances solubility and kinase affinity .
(3-Chloro-phenyl)-[3-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine EGFR3 Pyrazolo-pyrimidine core with electron-withdrawing nitro and chloro groups for ATP-pocket binding .

Key Observations :

  • The imidazo[1,5-a]pyrazine core provides a rigid scaffold for kinase binding, but substituents modulate selectivity. For example, the hydrochloride derivative’s methylpiperidine group improves pharmacokinetics .

Biological Activity

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a small molecule classified as an imidazo[1,5-a]pyrazine. This compound has been the subject of research due to its potential biological activities, particularly in relation to its pharmacological properties and effects on various biological systems.

Chemical Structure and Properties

  • Chemical Formula : C20H18N4
  • Molecular Weight : 314.384 g/mol
  • IUPAC Name : this compound
  • DrugBank ID : DB08056
  • Type : Experimental small molecule

The structure of this compound features an imidazole ring fused with a pyrazine ring, which is characteristic of its class. This unique structure may contribute to its biological activity by interacting with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity :
    • Studies have shown that related compounds in the imidazo[1,5-a]pyrazine class exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • GABA Modulation :
    • In a study involving semicarbazones derived from similar structures, it was found that certain derivatives could increase GABA levels and inhibit GABA transaminase activity. This suggests potential neuroactive properties for compounds similar to this compound .
  • Tyrosine Kinase Activity :
    • The compound may interact with non-receptor tyrosine-protein kinases involved in T-cell maturation and function. This interaction could have implications for immune modulation and cancer therapy .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Increased GABA levels by 118% and inhibition of GABA transaminase in vitro.
Demonstrated antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus.
Potential role in T-cell receptor signaling pathways through interaction with LCK protein.

These findings highlight the compound's versatility in affecting different biological systems.

Q & A

Basic: What synthetic routes are reported for N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine, and how is structural confirmation achieved?

Answer:
The compound is typically synthesized via cyclization and coupling reactions. For example, analogous imidazo[1,5-a]pyrazine derivatives are prepared by reacting halogenated intermediates (e.g., 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine) with aromatic amines under reflux in solvents like DMF, using triethylamine as a base . Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and elemental analysis . For instance, NMR data (e.g., δ 10.65 ppm for NH protons) and HRMS (e.g., [M+H]+ at 254.1039) validate the core structure and substituents . Crystallography (via SHELXL) is critical for resolving stereochemistry, with recrystallization from methanol yielding diffraction-quality crystals .

Advanced: What mechanistic insights exist for cyclization and coupling reactions in its synthesis?

Answer:
Cyclization often involves nucleophilic aromatic substitution (SNAr), where electron-deficient pyrazine rings react with amines. For example, the displacement of bromine by pyrazol-4-amine in DMF proceeds via a two-step mechanism: (1) base-mediated deprotonation of the amine and (2) attack on the electrophilic carbon adjacent to the halogen . Coupling reactions (e.g., Suzuki-Miyaura) may introduce aryl groups, but evidence for this specific compound is limited. Computational studies (DFT) on analogous systems suggest that steric hindrance from the 2,6-dimethylphenyl group influences reaction rates .

Basic: How is purity assessed, and what reference standards are used?

Answer:
Purity is evaluated via TLC (using silica gel plates and UV visualization) and HPLC (reverse-phase C18 columns with acetonitrile/water gradients). Reference standards like N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) are employed for comparative analysis . Elemental analysis discrepancies (e.g., ±0.1% for carbon content) are resolved by repeating combustion analyses and cross-verifying with HRMS .

Advanced: How do researchers address contradictions in biological activity data?

Answer:
Discrepancies in enzyme inhibition assays (e.g., IC50 variability) are mitigated by standardizing assay conditions (pH, temperature) and using positive controls (e.g., staurosporine for kinase inhibition). For example, if conflicting CSF1R inhibition data arise, researchers validate results via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses of SAR studies (comparing trifluoromethyl vs. methyl substituents) further clarify activity trends .

Basic: What biological screening methods are applied to this compound?

Answer:
Common assays include:

  • Kinase inhibition : ADP-Glo™ assays to measure ATP consumption.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7).
  • Enzyme inhibition : Fluorometric assays for proteases or phosphatases, using substrates like Z-Gly-Pro-AMC .
    Dose-response curves (0.1–100 µM) and triplicate replicates ensure reliability.

Advanced: What computational strategies predict its binding modes?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like kinases. The trifluoromethyl group’s electrostatic potential is optimized using DFT (B3LYP/6-31G*), revealing enhanced hydrophobic interactions in enzyme pockets . PubChem’s InChI key (UOQBZTXQAQMRKN-UHFFFAOYSA-N) provides structural inputs for docking .

Advanced: How does the substitution pattern affect SAR?

Answer:
The 2,6-dimethylphenyl group enhances metabolic stability by blocking cytochrome P450 oxidation. Comparative studies show that replacing phenyl with thiophene at position 5 reduces kinase affinity by 10-fold, highlighting the role of aromatic π-stacking . Nitro or carboxamide substituents at position 7 improve solubility but may reduce membrane permeability .

Advanced: What crystallographic challenges arise, and how are they resolved?

Answer:
Twinned crystals or weak diffraction (common with flexible side chains) are addressed using SHELXD for structure solution and SHELXL for refinement. High-resolution data (≤1.0 Å) enable anisotropic displacement parameter modeling. For example, methanol recrystallization reduces disorder in the imidazo[1,5-a]pyrazine core .

Basic: What solvents and conditions optimize its synthesis?

Answer:
Polar aprotic solvents (DMF, DMSO) at 90–100°C are optimal for SNAr reactions. For example, DMF facilitates amine coupling with dibrominated intermediates at 95°C . Ethanol/water mixtures are preferred for recrystallization, yielding >95% purity .

Advanced: How is it utilized in interdisciplinary research?

Answer:
Beyond pharmacology, the compound serves as:

  • Fluorescent probe : Its conjugated π-system emits at 450 nm (λex = 350 nm), useful in cellular imaging.
  • Catalyst ligand : The dimethylamino group coordinates transition metals (e.g., Pd) in cross-coupling reactions .
  • Polymer precursor : Radical polymerization with acrylates generates bioactive hydrogels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.